molecular formula C7H7Cl2NO B1622958 2,4-Dichloro-6-methoxyaniline CAS No. 93839-14-6

2,4-Dichloro-6-methoxyaniline

Cat. No.: B1622958
CAS No.: 93839-14-6
M. Wt: 192.04 g/mol
InChI Key: NMGHEOHOYKBWEM-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-methoxyaniline: is an organic compound with the molecular formula C7H7Cl2NO . It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by chlorine atoms, and the hydrogen atom at position 6 is replaced by a methoxy group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration and Reduction: One common method involves the nitration of 2,4-dichloroanisole to form 2,4-dichloro-6-nitroanisole, followed by reduction to yield 2,4-dichloro-6-methoxyaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Direct Amination: Another method involves the direct amination of 2,4-dichloroanisole using ammonia or an amine under high temperature and pressure conditions, often in the presence of a catalyst such as copper or palladium.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dichloro-6-methoxyaniline can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form this compound derivatives with different substituents on the nitrogen atom. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed:

    Oxidation: Quinone derivatives

    Reduction: Various substituted aniline derivatives

    Substitution: Compounds with different functional groups replacing the chlorine atoms

Scientific Research Applications

Chemistry: 2,4-Dichloro-6-methoxyaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals

Biology: In biological research, this compound is used as a probe to study enzyme activities and metabolic pathways. Its derivatives are often employed in the development of enzyme inhibitors and other bioactive molecules.

Medicine: The compound and its derivatives have shown potential in medicinal chemistry for the development of new drugs. They are investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides. It is also utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-methoxyaniline involves its interaction with specific molecular targets and pathways For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects The exact mechanism depends on the specific derivative and its intended use

Comparison with Similar Compounds

    2,4-Dichloroaniline: Similar structure but lacks the methoxy group, leading to different chemical and biological properties.

    2,6-Dichloroaniline: Chlorine atoms are positioned differently, affecting its reactivity and applications.

    4-Chloro-2-methoxyaniline: Only one chlorine atom, resulting in distinct chemical behavior and uses.

Uniqueness: 2,4-Dichloro-6-methoxyaniline is unique due to the presence of both chlorine and methoxy groups on the benzene ring. This combination imparts specific chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. These characteristics make it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,4-dichloro-6-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGHEOHOYKBWEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90239726
Record name 2,4-Dichloro-6-methoxyaniline
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Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93839-14-6
Record name 2,4-Dichloro-6-methoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93839-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,4-Dichloro-6-methoxyaniline
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Record name 2,4-Dichloro-6-methoxyaniline
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Record name 2,4-dichloro-6-methoxyaniline
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Record name 2,4-DICHLORO-6-METHOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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